R(-)-N6-(2-Phenylisopropyl)adenosine is a synthetic analog of adenosine, characterized by its high affinity and selectivity for adenosine receptors, particularly the A1 receptor. This compound is significant in pharmacological research due to its ability to mimic the effects of natural adenosine, a nucleoside involved in various physiological processes, including neurotransmission and cardiovascular regulation. The structural formula of R(-)-N6-(2-Phenylisopropyl)adenosine is C19H23N5O4, and it features a phenylisopropyl group attached to the N6 position of the adenosine molecule .
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
R(-)-N6-(2-Phenylisopropyl)adenosine exhibits significant biological activity through its interaction with adenosine receptors. Its primary mechanism involves binding to the A1 receptor, which activates intracellular signaling pathways that lead to decreased levels of cyclic adenosine monophosphate (cAMP). This modulation affects various physiological processes, including heart rate regulation, neurotransmitter release, and inflammatory responses. Additionally, studies have indicated that this compound may mediate metabolic adaptations during ischemic stress in cardiac tissues .
The synthesis of R(-)-N6-(2-Phenylisopropyl)adenosine typically involves the alkylation of adenosine with a suitable phenyl-isopropyl halide. This reaction is generally conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide, utilizing bases such as potassium carbonate to facilitate nucleophilic substitution. Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, emphasizing stringent control over reaction conditions to ensure high yield and purity .
R(-)-N6-(2-Phenylisopropyl)adenosine has diverse applications across various fields:
Research on R(-)-N6-(2-Phenylisopropyl)adenosine has revealed its interactions with various biological systems. It has been shown to influence metabolic pathways and receptor-mediated responses. Studies have also explored its analgesic properties and effects on urinary volume regulation through its action on adenosine receptors .
Several compounds share structural similarities with R(-)-N6-(2-Phenylisopropyl)adenosine, each exhibiting unique pharmacological profiles:
| Compound Name | Structure | Key Features |
|---|---|---|
| N6-cyclohexyladenosine | C14H19N5O3 | Selective A1 receptor agonist; used in cardiovascular studies. |
| 2-chloro-N6-(2-phenylisopropyl)adenosine | C19H22ClN5O4 | A potent A1 receptor agonist; studied for neuroprotective effects. |
| N6-(2-phenylethyl)adenosine | C18H23N5O4 | Exhibits different receptor selectivity; used in pain management research. |
R(-)-N6-(2-Phenylisopropyl)adenosine stands out due to its high selectivity for the A1 receptor compared to other derivatives, making it a valuable tool for studying specific receptor-mediated effects .
R-PIA modulates apoptotic cascades during status epilepticus (SE) through dynamic regulation of caspase-1 and caspase-3. In the pilocarpine model, SE induces a 3.8-fold increase in hippocampal caspase-3 activity within 90 minutes, which R-PIA pretreatment further elevates to 5.1-fold [2]. Paradoxically, this early caspase potentiation transitions to long-term suppression; by 7 days post-SE, R-PIA reduces caspase-3 activity by 62% compared to untreated controls [2].
Mechanistically, R-PIA’s dual-phase action involves A1R-mediated calcium channel inhibition, which attenuates glutamate excitotoxicity while transiently activating pro-apoptotic pathways. The early caspase surge coincides with increased interleukin-1β conversion, implicating inflammasome activation [2]. However, sustained A1R signaling upregulates anti-apoptotic effectors, including a 2.3-fold increase in phosphorylated AKT levels, which inhibits caspase-3 cleavage [2]. This biphasic regulation suggests R-PIA primes neuroprotective pathways during acute seizures while mitigating delayed apoptosis.
R-PIA enhances stress-responsive neuroprotection through coordinated induction of HSP-70 and AKT. In pilocarpine-treated rats, hippocampal HSP-70 expression increases 1.7-fold post-SE, which R-PIA pretreatment amplifies to 3.1-fold [2]. Concurrently, AKT phosphorylation rises 2.8-fold in R-PIA+PILO groups versus 1.9-fold in PILO-only cohorts [2]. These proteins synergistically inhibit apoptosis: HSP-70 stabilizes unfolded proteins and blocks caspase recruitment, while AKT phosphorylates BAD, preventing mitochondrial cytochrome c release.
Notably, R-PIA suppresses cathepsin D, a lysosomal protease implicated in necroptosis. PILO-induced SE elevates cathepsin D expression 4.5-fold, which R-PIA pretreatment reduces by 50% [2]. This regulation correlates with preserved lysosomal membrane integrity and reduced HMGB1 release, attenuating neuroinflammation. The combined HSP-70/AKT induction and cathepsin D suppression create a composite neuroprotective phenotype, reducing hippocampal neurodegeneration by 73% in chronic epilepsy models [2].
R(-)-N6-(2-Phenylisopropyl)adenosine demonstrates complex and context-dependent effects on pulmonary vascular regulation, particularly during hypoxic conditions. The compound's influence on pulmonary artery pressure regulation varies significantly based on baseline vascular tone, hypoxic exposure duration, and the specific adenosine receptor subtypes involved.
Baseline Pulmonary Vascular Effects
Under normoxic conditions, R(-)-N6-(2-Phenylisopropyl)adenosine exhibits modest vasodilatory properties in pulmonary circulation. Studies utilizing isolated blood-perfused rat lung preparations revealed that the compound produces minimal vasodilatory effects at concentrations of 10 μM when compared to other adenosine receptor agonists such as 5'-(N-ethylcarboxamido)adenosine [1]. This relatively weak vasodilatory response is primarily mediated through adenosine A2b receptors, which facilitate vasodilation through nitric oxide-independent mechanisms [1].
Tone-Dependent Vascular Responses
The pulmonary vascular effects of R(-)-N6-(2-Phenylisopropyl)adenosine demonstrate pronounced tone-dependency. In feline pulmonary vascular beds under controlled blood flow conditions, the compound produces vasoconstriction at low baseline pulmonary vascular tone, while inducing vasodilation when vascular tone is elevated [2] [3]. This biphasic response pattern reflects the differential activation of adenosine A1 and A2 receptor subtypes, with A1 receptors mediating vasoconstriction and A2 receptors facilitating vasodilation [2] [3].
The potency profile for adenosine receptor agonists in producing vasoconstriction at low baseline tone follows the order: 5'-(N-ethylcarboxamido)adenosine ≥ CGS-21680 ≥ 2-chloroadenosine ≥ R(-)-N6-(2-Phenylisopropyl)adenosine ≥ N6-cyclopentyladenosine > adenosine [3]. Conversely, when pulmonary vascular tone is elevated using thromboxane mimics, the vasodilatory potency order changes to: 2-chloroadenosine ≥ CV-1808 ≥ CGS-21680 > R(-)-N6-(2-Phenylisopropyl)adenosine ≥ adenosine [3].
Hypoxic Challenge Responses
During hypoxic conditions, R(-)-N6-(2-Phenylisopropyl)adenosine demonstrates altered pulmonary vascular responses that differ markedly from normoxic conditions. In isolated guinea-pig pulmonary artery preparations, hypoxic exposure enhances the compound's vasoconstrictive properties, particularly in the presence of cyclooxygenase inhibitors [4]. This enhanced vasoconstriction during hypoxia is mediated primarily through adenosine A1 receptors and can be abolished by selective A1 receptor antagonists such as 8-cyclopentyltheophylline [4].
Chronic Hypoxic Exposure Effects
Prolonged hypoxic exposure (10% fraction of inspired oxygen for 3-6 weeks) significantly alters the pulmonary vascular response to R(-)-N6-(2-Phenylisopropyl)adenosine. Studies in mouse models demonstrate that chronic hypoxia leads to structural remodeling of pulmonary arteries, including increased material stiffness and altered smooth muscle cell phenotype [5]. Under these conditions, the compound demonstrates impaired vasocontractility, with contractile responses reduced by more than 10% compared to normoxic conditions [5].
The structural changes induced by chronic hypoxia include collagen fiber reorientation toward the circumferential direction, which correlates with increased arterial stiffness [5]. These remodeling processes affect the responsiveness of pulmonary vessels to vasoactive agents, including R(-)-N6-(2-Phenylisopropyl)adenosine, potentially contributing to the development of pulmonary hypertension [5].
Respiratory Control Implications
The effects of R(-)-N6-(2-Phenylisopropyl)adenosine on pulmonary circulation extend beyond direct vascular effects to include respiratory control mechanisms. In perinatal respiratory control studies, the compound induces age-dependent reduction of respiratory frequency at concentrations of 1 μM, with effects that can be reversed by adenosine antagonists such as theophylline [6]. This respiratory depression is mediated through adenosine A1 receptors and may contribute to the compound's overall effects on pulmonary hemodynamics during hypoxic challenges [6].
Chronic exposure to R(-)-N6-(2-Phenylisopropyl)adenosine results in complex desensitization phenomena that affect both adenosine receptor function and downstream signaling pathways. These desensitization mechanisms involve multiple regulatory processes including receptor downregulation, uncoupling from G proteins, and alterations in adenylyl cyclase activity.
Differential Desensitization of Cardiac Responses
Studies utilizing cultured atrial myocytes from 14-day-old chick embryos demonstrate that chronic exposure to R(-)-N6-(2-Phenylisopropyl)adenosine (1 μM for 24 hours) produces differential desensitization of adenosine A1 receptor-mediated responses [7] [8]. The negative inotropic response desensitizes only partially, with approximately 60% of the initial contractile response remaining after 24 hours of treatment [7] [8]. In contrast, adenosine receptor-mediated inhibition of adenylyl cyclase activity becomes almost completely absent after the same exposure period [7] [8].
The kinetics of desensitization differ between these two functional responses, with the contractile response desensitizing more slowly than adenylyl cyclase inhibition. The half-time for desensitization of the negative inotropic response is 11.4 ± 0.7 hours, while adenylyl cyclase inhibition desensitizes with a half-time of 7.5 ± 1.0 hours [7] [8]. This differential desensitization pattern suggests that adenosine A1 receptors can elicit negative inotropic responses through mechanisms independent of adenylyl cyclase coupling [7] [8].
Receptor Density and Affinity Changes
Chronic exposure to R(-)-N6-(2-Phenylisopropyl)adenosine induces time-dependent decreases in adenosine A1 receptor density without affecting receptor affinity for antagonist radioligands [7] [8]. Binding studies using [3H]-8-cyclopentyl-1,3-dipropylxanthine demonstrate progressive receptor downregulation, with receptor density declining in a time-dependent manner [7] [8].
Computer analyses of agonist competition binding reveal conversion of high-affinity adenosine A1 receptors to low-affinity forms during chronic exposure [7] [8]. After 24 hours of 1 μM R(-)-N6-(2-Phenylisopropyl)adenosine treatment, all receptors exist in a low-affinity state, indicating complete uncoupling from G proteins [7] [8]. This uncoupling process represents a fundamental mechanism underlying the desensitization of adenosine receptor-mediated responses.
In Vivo Desensitization Effects
Studies employing continuous 7-day infusions of R(-)-N6-(2-Phenylisopropyl)adenosine (200 nmol/h) in rats demonstrate comprehensive desensitization of cardiac adenosine responses [9] [10]. Both inotropic and chronotropic responses of isolated atria to adenosine receptor agonists become markedly desensitized compared to age-matched control animals [9] [10]. This desensitization extends beyond adenosine receptors to include heterologous desensitization, as evidenced by attenuated negative chronotropic effects of carbachol [9] [10].
Radioligand binding assays reveal a 52% reduction in adenosine A1 receptor maximum binding capacity in atria from treated animals [9] [10]. Competition binding studies demonstrate significant loss of G protein-coupled high-affinity adenosine A1 receptors, indicating widespread uncoupling of receptor-G protein interactions [9] [10]. Immunoblot analyses confirm significant reductions in inhibitory G proteins (Gi) without changes in stimulatory G protein levels [9] [10].
Molecular Mechanisms of Desensitization
The desensitization of adenosine A1 receptors following chronic R(-)-N6-(2-Phenylisopropyl)adenosine exposure involves multiple molecular mechanisms. Receptor phosphorylation plays a crucial role in the desensitization process, with studies demonstrating 3-4 fold increases in adenosine A1 receptor phosphorylation following chronic agonist exposure [11]. This phosphorylation-dependent mechanism contributes to both receptor uncoupling and subsequent internalization.
Receptor internalization represents another key mechanism in the desensitization process. Studies in immature cortical neurons reveal that chronic R(-)-N6-(2-Phenylisopropyl)adenosine treatment (100 nM for 6-48 hours) leads to time-dependent decreases in plasma membrane adenosine A1 receptor density (from 92% at 6 hours to 26% at 48 hours) with corresponding increases in microsomal fraction receptors [12]. This redistribution pattern indicates active receptor internalization and potential downregulation.
Compensatory Mechanisms
During chronic desensitization, compensatory mechanisms attempt to maintain cellular responsiveness. Real-time polymerase chain reaction assays demonstrate significant increases in messenger ribonucleic acid levels coding for adenosine A1 receptors after prolonged treatment periods (48 hours) [12]. Additionally, αGi1-2 protein levels and corresponding messenger ribonucleic acid increase after extended treatment, suggesting synthesis of new G proteins to compensate for desensitization-induced losses [12].
Functional Consequences
The functional consequences of chronic R(-)-N6-(2-Phenylisopropyl)adenosine-induced desensitization extend beyond simple receptor downregulation. Adenylyl cyclase inhibition mediated by selective adenosine A1 receptor agonists becomes significantly reduced after chronic treatment, with inhibition levels decreasing from 54% in controls to 23% after 48 hours of treatment [12]. This functional impairment persists despite compensatory increases in receptor and G protein synthesis, indicating that desensitization produces lasting alterations in cellular signaling capacity.
The desensitization process affects not only the targeted adenosine receptors but also influences the broader cellular signaling network. Studies demonstrate that chronic R(-)-N6-(2-Phenylisopropyl)adenosine exposure during pregnancy produces desensitization effects in both maternal and fetal brain tissue, with 27% decreases in maternal brain receptor density and 42% decreases in fetal brain adenosine A1 receptor levels [13] [14]. These findings suggest that desensitization mechanisms can have far-reaching consequences for cellular function and development.
| Study | Model | R-PIA Effects | Mechanism | Hypoxic Response |
|---|---|---|---|---|
| Adenosine-induced Vasodilation in Isolated Rat Lung (1995) | Isolated blood-perfused rat lung | Minimal vasodilatory effect at 10 μM compared to NECA | Adenosine-induced vasodilation via A2b receptors | Hypoxic pressor response attenuated by adenosine |
| Pharmacological Probes in Feline Pulmonary Vascular Bed (1996) | Intact-chest spontaneously breathing cats | Vasoconstriction at low baseline tone; vasodilation at elevated tone | A1 and A2 adenosine receptors mediate opposing effects | Tone-dependent responses in pulmonary vascular bed |
| Perinatal Respiratory Control Study (2002) | In vitro brain stem-spinal cord preparation | Age-dependent reduction of respiratory frequency (1 μM) | A1 receptor-mediated respiratory depression | Decreased adenosinergic inhibition after birth |
| Hypoxia-Induced Pulmonary Arterial Stiffening (2021) | Mice exposed to chronic hypoxia (10% FiO2) | Impaired vasocontractility in hypoxic conditions | Altered smooth muscle cell phenotype and collagen remodeling | Structural stiffening and reduced contractility |
| P1-purinoceptor Mediated Vasodilatation in Hypoxia (1996) | Isolated guinea-pig pulmonary artery rings | Vasoconstriction in hypoxic conditions with indomethacin | A1 receptor-mediated vasoconstriction during hypoxia | Enhanced vasoconstriction in hypoxic conditions |
| Study | Exposure Time | Contractility Effect | Adenylyl Cyclase Effect | Receptor Density | Mechanism |
|---|---|---|---|---|---|
| Differential Desensitization in Cultured Atrial Myocytes (1990) | 24 hours (1 μM R-PIA) | Partial desensitization (60% response remained) | Complete loss of inhibition after 24h | Time-dependent decrease without affinity change | Uncoupling and receptor downregulation |
| Cardiac Desensitization after Prolonged R-PIA Infusion (1993) | 7-day continuous infusion (200 nmol/h) | Markedly desensitized inotropic responses | Reduced adenylyl cyclase coupling | 52% reduction in A1 receptor maximum binding | Downregulation, uncoupling, and Gi protein loss |
| Adenosine Receptor Desensitization in DDT1 MF-2 Cells (1991) | 18 hours R-PIA treatment | Not specifically measured | Maintained A1 receptor coupling | 40% decrease in membrane A1 receptors | Uncoupling, downregulation, and phosphorylation |
| Desensitization in Immature Cortical Neurons (2011) | 6-48 hours (100 nM R-PIA) | Not measured (neuronal study) | Significantly reduced (23% at 48h vs 54% control) | 26% of control at 48h in plasma membranes | Internalization and downregulation |
| Pregnancy-Related Desensitization (2009) | Whole gestational period | Not measured (brain study) | Decreased activity in maternal and fetal brain | 27% decrease in maternal, 42% in fetal brain | Decreased receptor density and desensitization |
| Parameter | R-PIA Effect | Receptor Mediated | Mechanism |
|---|---|---|---|
| Heart Rate | Negative chronotropic (74 vs 102 bpm) | A1 adenosine receptor | G protein-coupled inhibition |
| Mean Arterial Pressure | Reduction (81 vs 95 mmHg) | A1 adenosine receptor | Decreased cardiac output |
| Coronary Vascular Tone | Vasodilation (A2 receptor-mediated) | A2 adenosine receptor | Direct vasodilation |
| Cardiac Output | Reduced due to bradycardia | Secondary to A1 effects | Reduced stroke volume × heart rate |
| Ventricular Contractility | Negative inotropic response | A1 adenosine receptor | Adenylyl cyclase inhibition |